3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6-10-9(15-11-6)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKKFKQALFBXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzohydrazide with acetic anhydride and methyl isocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes
Biological Activity
3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 232.20 g/mol
The presence of the nitrophenyl group is significant as it may enhance the compound's reactivity and biological interactions.
Anticancer Activity
Recent research highlights the potential of oxadiazole derivatives in cancer therapy. The compound has shown promising results in various in vitro studies:
- Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in tumor progression, including thymidylate synthase and histone deacetylases (HDACs) .
-
Case Studies :
- A study demonstrated that derivatives similar to this compound exhibited IC values ranging from 10 µM to 35 µM against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
- The compound's analogs were found to have enhanced cytotoxic effects when combined with other pharmacophores, suggesting a synergistic effect that could be leveraged for more effective cancer treatments .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are well-documented:
- Activity Spectrum : Research indicates that compounds like this compound exhibit significant activity against both gram-positive and gram-negative bacteria. Notably, they showed higher efficacy against gram-positive strains .
-
Case Studies :
- A series of synthesized oxadiazoles demonstrated effective inhibition against Bacillus cereus and Staphylococcus aureus with minimal inhibitory concentrations (MICs) below 50 µg/mL .
- The compound has also shown potential against Mycobacterium tuberculosis strains, indicating its broad-spectrum antimicrobial activity .
Other Biological Activities
Beyond anticancer and antimicrobial effects, oxadiazoles have been studied for various other biological activities:
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
- Antioxidant Activity : The oxadiazole scaffold has been associated with antioxidant properties, which can mitigate oxidative stress-related damage in cells .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazoles, including 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole, exhibit significant anticancer properties. A study evaluated various oxadiazole derivatives against multiple cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The findings indicated that certain substitutions on the oxadiazole ring could enhance biological activity, with some compounds showing IC values as low as 0.11 µM against specific cell lines .
Case Study: Structure-Activity Relationship (SAR)
A notable study explored the SAR of oxadiazole derivatives and found that electron-withdrawing groups at specific positions significantly improved anticancer activity. Compounds with nitro or halogen substituents demonstrated enhanced potency against various cancer cell lines compared to their unsubstituted counterparts .
Synthesis of New Materials
This compound is utilized in the synthesis of advanced materials due to its unique electronic properties. It serves as a precursor for developing organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable complexes with metals also opens avenues for creating novel catalysts in organic reactions .
Case Study: Organic Electronics
Research has shown that incorporating oxadiazole derivatives into polymer matrices can enhance the thermal stability and electrical conductivity of the resulting materials. This application is particularly relevant in developing flexible electronic devices where material performance is critical .
Pesticidal Properties
Oxadiazoles have been investigated for their insecticidal and fungicidal properties. Compounds similar to this compound have shown effectiveness against various pests and pathogens in agricultural settings. Studies indicate that these compounds can disrupt metabolic pathways in target organisms, leading to effective pest control without significant toxicity to non-target species .
Case Study: Efficacy Testing
In efficacy trials, oxadiazole derivatives were tested against common agricultural pests. Results indicated that certain compounds exhibited over 60% mortality rates in treated populations compared to controls, demonstrating their potential as eco-friendly alternatives to conventional pesticides .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceuticals | Anticancer agents | IC values as low as 0.11 µM against MCF-7 |
| Materials Science | Organic semiconductors | Enhanced thermal stability in polymer matrices |
| Agriculture | Insecticides and fungicides | Over 60% mortality in efficacy trials |
Comparison with Similar Compounds
Nitro Group Position and Electronic Effects
The meta (3-nitrophenyl) position of the nitro group is critical for activity. For example:
- Compound 36.1 (3-(3-nitrophenyl)-1,2,4-oxadiazole) exhibited potent inhibition of Mycobacterium marinum ESX-5 secretion, while removal of the nitro group (compound 36.0) abolished activity .
- Para-nitro derivatives (e.g., 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole) showed reduced antimicrobial efficacy compared to meta-substituted analogues, likely due to altered electronic effects and steric hindrance .
- Substitution with electron-withdrawing groups (e.g., trifluoromethyl, chlorine) in the meta position retained activity, but nitro derivatives generally outperformed others in enzyme inhibition studies .
Oxadiazole Ring Modifications
Replacing the 1,2,4-oxadiazole with bioisosteres like 1,3,4-oxadiazole or triazole altered activity:
- 5-(Furan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole () showed distinct solubility and binding properties due to the electron-rich furan ring, but lower antimicrobial potency compared to the methyl-substituted parent compound .
- Triazole derivatives (e.g., 3-Methyl-5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole) demonstrated reduced rigidity, leading to weaker receptor interactions .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the optimal synthetic routes for 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?
Q. How should researchers characterize the electronic structure and substituent effects of this compound?
- Methodological Answer : Use Multiwfn software to calculate electrostatic potential (ESP) surfaces and electron localization functions (ELF) to map electron-rich/poor regions. For example, the nitro group at the 3-position of the phenyl ring creates a strong electron-withdrawing effect, influencing reactivity in electrophilic substitutions . NMR spectroscopy (¹H/¹³C) can confirm substituent positions:
- The methyl group on the oxadiazole ring typically appears at δ 2.80 ppm in ¹H NMR .
- Nitrophenyl protons show distinct splitting patterns (e.g., A₂B₂ in aromatic regions) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 03) can model transition states and frontier molecular orbitals (HOMO/LUMO). For example, the LUMO of this compound is localized on the nitro group, making it susceptible to nucleophilic attack. Multiwfn can further analyze bond order and charge distribution to predict regioselectivity .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity in oxadiazole derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
-
Antimicrobial activity : Electron-withdrawing groups (e.g., -NO₂) enhance membrane penetration. Derivatives with pyridyl or sulfonamide substituents show improved inhibition of bacterial targets (MIC ≤ 2 µg/mL) .
-
Anti-inflammatory activity : 2-Mercaptobenzothiazole-linked oxadiazoles exhibit dual COX-2/5-LOX inhibition (IC₅₀ ~10 nM) .
- Key Data Table :
| Substituent | Bioactivity | IC₅₀/MIC | Reference |
|---|---|---|---|
| 4-Sulfamidophenyl | Anti-Alzheimer (GSK-3β) | 0.8 µM | |
| 2,6-Dichlorophenyl | Pesticidal (Agrochemical) | ED₅₀ = 50 ppm |
Q. How can researchers resolve contradictions in reported bioactivity data for oxadiazole derivatives?
- Methodological Answer : Contradictions often arise from assay variability or substituent effects. To address this:
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Comparative studies : Compare analogs (e.g., 3-nitrophenyl vs. 4-nitrophenyl derivatives) to isolate substituent effects .
- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., Molecular Diversity, J. Med. Chem.) to identify trends .
Safety and Handling
Q. What safety protocols are critical during the synthesis of nitrophenyl-substituted oxadiazoles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
